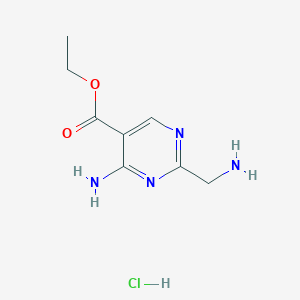

Ethyl 4-amino-2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chlorhydrate d'éthyl 4-amino-2-(aminométhyl)pyrimidine-5-carboxylate est un dérivé de la pyrimidine qui présente des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé se caractérise par sa structure unique, qui comprend un groupe ester éthylique, des groupes amino et un cycle pyrimidine. La forme de sel chlorhydrate améliore sa solubilité dans l'eau, ce qui le rend plus adapté à diverses applications.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate d'éthyl 4-amino-2-(aminométhyl)pyrimidine-5-carboxylate implique généralement plusieurs étapes. Une méthode courante commence par la réaction de l'éthyl cyanoacétate avec la guanidine pour former l'éthyl 2-amino-4,6-dihydroxypyrimidine-5-carboxylate. Cet intermédiaire est ensuite soumis à une série de réactions, notamment une aminométhylation et une conversion ultérieure en sel chlorhydrate.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela comprend le contrôle de la température, du pH et du temps de réaction. L'utilisation de catalyseurs et de solvants peut également jouer un rôle crucial pour améliorer l'efficacité du processus de synthèse.

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate d'éthyl 4-amino-2-(aminométhyl)pyrimidine-5-carboxylate peut subir diverses réactions chimiques, notamment :

Oxydation : Les groupes amino peuvent être oxydés pour former des dérivés nitro.

Réduction : Le composé peut être réduit pour former des amines correspondantes.

Substitution : Les groupes amino peuvent participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont souvent utilisés.

Substitution : Les réactions de substitution nucléophile peuvent impliquer des réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés nitro, tandis que la réduction peut produire des amines primaires ou secondaires.

Applications de la recherche scientifique

Ethyl 4-amino

Applications De Recherche Scientifique

Ethyl 4-amino

Propriétés

Formule moléculaire |

C8H13ClN4O2 |

|---|---|

Poids moléculaire |

232.67 g/mol |

Nom IUPAC |

ethyl 4-amino-2-(aminomethyl)pyrimidine-5-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H12N4O2.ClH/c1-2-14-8(13)5-4-11-6(3-9)12-7(5)10;/h4H,2-3,9H2,1H3,(H2,10,11,12);1H |

Clé InChI |

LKMIQRFPCLBUFN-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=CN=C(N=C1N)CN.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-[4-(trifluoroMethyl)phenyl]-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12634377.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B12634409.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-chloro-1-(phenylsulfonyl)-](/img/structure/B12634423.png)

![Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B12634427.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-5-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634434.png)

![3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634443.png)

![(6,7-Dihydro-5H-[1]pyrindin-5-YL)-methyl-amine](/img/structure/B12634444.png)

![2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]-](/img/structure/B12634454.png)